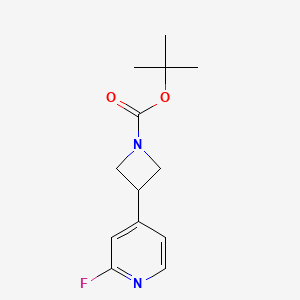

Tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate, also known as TPAC, is a chemical compound that has gained significant attention in scientific research in recent years. TPAC is a heterocyclic compound that is widely used in the field of medicinal chemistry due to its unique properties and potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

- Azetidine derivatives, including those with tert-butyl groups, are synthesized for various applications. For instance, enantiopure 3-substituted azetidine-2-carboxylic acids have been developed, highlighting the versatility of azetidine compounds in producing amino acid chimeras for peptide activity studies (Sajjadi & Lubell, 2008).

- Tert-butyl-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a structurally related compound, has been synthesized, showcasing the potential for novel compounds in chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Application in Antibacterial Agents

- Derivatives like 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids, which share structural similarities, have been synthesized and tested for antibacterial activities, demonstrating the potential of such compounds in developing new antibacterial agents (Bouzard et al., 1989).

Use in Radiopharmaceuticals

- Compounds like 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, synthesized using tert-butyl azetidine-1-carboxylate derivatives, might serve as novel ligands for nicotinic receptors in radiopharmaceuticals (Karimi & Långström, 2002).

Development of Other Pharmaceuticals

- The structural framework of tert-butyl azetidine derivatives has been used in synthesizing intermediates for small molecule anticancer drugs, highlighting their significance in medicinal chemistry (Zhang et al., 2018).

- These compounds also find applications in the development of novel antibacterial agents and potentially other therapeutic drugs (Bouzard et al., 1992).

Impact on Biological Systems

- Azetidine-2-carboxylic acid, a related compound, has been used to study the relationship between protein synthesis and ion transport, indicating the biological significance of azetidine derivatives (Pitman et al., 1977).

properties

IUPAC Name |

tert-butyl 3-(2-fluoropyridin-4-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-5-15-11(14)6-9/h4-6,10H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPMAOGEBDCTKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)

![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2366755.png)

![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)

![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)

![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)